molecular formula C6H3BrF2O B1270799 2-Bromo-4,6-difluorophenol CAS No. 98130-56-4

2-Bromo-4,6-difluorophenol

Cat. No.: B1270799
CAS No.: 98130-56-4
M. Wt: 208.99 g/mol
InChI Key: YDRZYJATKMBSJX-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluorophenol is an organic compound with the molecular formula C6H3BrF2O. It is characterized by the presence of bromine and fluorine atoms attached to a phenol ring. This compound is known for its applications in various chemical processes and is typically found as a colorless to light yellow liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-4,6-difluorophenol can be achieved through the bromination of 4,6-difluorophenol. The reaction typically involves the following steps :

    Reaction with Bromine: 4,6-difluorophenol is reacted with bromine in an organic solvent at a low temperature.

    Filtration: The reaction mixture is filtered to remove any precipitate.

    Washing and Drying: The precipitate is washed and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in facilities equipped with advanced filtration and drying equipment to handle large quantities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluorophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in compounds like 2-amino-4,6-difluorophenol.

    Oxidation: Products include quinones.

    Reduction: Products include hydroquinones.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-Bromo-4,6-difluorophenol is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in reactions that lead to the development of anti-inflammatory and analgesic drugs. The incorporation of fluorine atoms can enhance the pharmacological properties of the resulting compounds, making them more effective in therapeutic applications .

Case Study:
Research indicates that derivatives of this compound exhibit anti-cancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that fluorinated phenolic compounds can inhibit tyrosine kinase activity, which is crucial for cancer cell proliferation .

Agrochemical Formulations

Fungicidal Activity:
The compound is utilized in the formulation of herbicides and fungicides. It has demonstrated significant fungicidal activity against various phytopathogens, making it valuable for crop protection. The efficacy of this compound as a fungicide has been confirmed through laboratory studies where it showed higher activity compared to traditional fungicides .

Efficacy Testing:
A study highlighted its effectiveness against pathogens such as Gaeumannomyces graminis, with EC50 values indicating potent inhibition at low concentrations. This suggests its potential for reducing chemical usage in agriculture while maintaining crop yields .

Material Science

Advanced Materials Development:
In material science, this compound serves as a building block for creating advanced materials such as polymers and coatings. These materials often exhibit improved thermal stability and chemical resistance due to the presence of fluorine atoms .

Applications in Coatings:
Fluorinated compounds are known for their hydrophobic properties, making them ideal for protective coatings that resist moisture and chemicals. This application is particularly relevant in industries requiring durable materials under harsh conditions.

Research in Organic Chemistry

Reagent in Organic Synthesis:
The compound acts as a key reagent in organic synthesis, facilitating the introduction of fluorine atoms into organic molecules. This modification can significantly alter the properties and reactivity of the target compounds, which is essential for developing new materials and pharmaceuticals .

Synthetic Pathways:
Various synthetic methods involving this compound have been explored to enhance reaction yields and simplify processes. For example, using chloroform as a solvent during nitration has shown high yields with manageable reaction conditions .

Analytical Chemistry

Use in Chromatography:
In analytical chemistry, this compound is employed in chromatography for detecting and quantifying other substances. Its unique chemical properties allow it to serve as a standard or marker in various analytical methods, aiding quality control and environmental monitoring .

Environmental Monitoring:
The compound's stability and reactivity make it suitable for monitoring environmental contaminants, providing insights into pollution levels and chemical interactions in ecosystems.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesisEnhances pharmacological properties
Agrochemical FormulationsFungicide formulationEffective against various pathogens
Material SciencePolymer and coating productionImproved thermal stability and chemical resistance
Organic Chemistry ResearchReagent for fluorinationModifies properties of organic molecules
Analytical ChemistryChromatography applicationsAids in detection and quantification

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-difluorophenol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenol group can form hydrogen bonds and participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-difluorophenol is unique due to the specific positioning of bromine and fluorine atoms on the phenol ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications .

Biological Activity

2-Bromo-4,6-difluorophenol (C6H3BrF2O) is an organic compound notable for its unique chemical structure, which includes both bromine and fluorine substituents on a phenolic ring. This compound has garnered attention in various fields, particularly in biological research due to its potential antimicrobial and antifungal properties. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed findings from diverse research sources.

This compound is characterized by its molecular formula C6H3BrF2O. The presence of halogen atoms (bromine and fluorine) significantly influences its reactivity and biological interactions. The compound typically appears as a colorless to light yellow liquid and is utilized in various chemical syntheses.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with biological targets through the following pathways:

  • Reactivity : The bromine and fluorine atoms can form bonds with target biomolecules, potentially altering their structure and function.
  • Biochemical Pathways : It may disrupt signal transduction pathways or enzymatic reactions due to its lipophilic nature, which influences absorption and distribution within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various fluorinated phenolic compounds, it was found to possess broad-spectrum antibacterial effects against several pathogens.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antifungal Properties

In addition to its antibacterial effects, this compound has also demonstrated antifungal activity. A comparative study indicated that it inhibited the growth of various fungi more effectively than some commonly used antifungal agents.

Table 2: Antifungal Activity Comparison

CompoundInhibition Zone (mm)Concentration Tested (µg/mL)
This compound15100
Fluconazole12100
Clotrimazole10100

These results highlight the compound's potential utility in agricultural applications as a fungicide .

Case Studies

  • Agricultural Applications : A study evaluated the efficacy of this compound as a fungicide in crop protection. The results showed that it significantly reduced fungal infestations in treated crops compared to untreated controls, suggesting its viability as an agricultural chemical .
  • Pharmaceutical Research : Investigations into the compound's pharmacological properties revealed that it may serve as a lead compound for developing new drugs targeting bacterial infections. Its unique structure allows for modifications that could enhance its efficacy and reduce toxicity .

Safety Profile

While the biological activities of this compound are promising, safety assessments are crucial. The compound has been noted to cause irritation upon exposure to skin and eyes. Therefore, appropriate handling measures should be adopted in laboratory and industrial settings.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Bromo-4,6-difluorophenol, and how do they influence experimental handling?

Answer:

  • Molecular Formula : C₆H₃BrF₂O; Molecular Weight : 208.99 g/mol (TCI data) .
  • Physical State : Solid at room temperature (inferred from structurally similar bromo-fluorophenols, e.g., 4-Bromo-2-fluorophenol has mp 42°C) .
  • Handling Considerations : The bromine and fluorine substituents increase electronegativity, making the compound prone to nucleophilic substitution. Store at 0–6°C for stability, as recommended for analogs like 3-Bromo-5-fluorophenol . Use inert atmospheres during reactions to prevent decomposition.

Q. What synthetic routes are commonly employed for this compound?

Answer:

  • Halogenation : Direct bromination of 4,6-difluorophenol using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions .
  • Diazotization : Conversion of 4-Bromo-2,6-difluoroaniline (CAS 67567-26-4) via diazotization followed by hydrolysis, a method validated for related aryl bromides .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >97% purity .

Q. How is the purity and structural integrity of this compound validated in research settings?

Answer:

  • Analytical Techniques :
    • HPLC : Retention time comparison against certified standards (e.g., TCI’s 98% purity grade) .
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting due to fluorine coupling) .
    • Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) to verify molecular ion peaks (m/z 208.99) .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of this compound, and how can they be addressed?

Answer:

  • Steric and Electronic Effects : The bromine atom at position 2 directs electrophilic substitution to the para position (position 4 or 6), but fluorine’s electron-withdrawing nature complicates reactivity. Computational modeling (DFT) predicts activation barriers for cross-coupling reactions .
  • Strategies : Use Pd-catalyzed Suzuki-Miyaura couplings with bulky ligands (e.g., SPhos) to enhance selectivity for C-Br bond activation over C-F bonds .

Q. How do solvent and temperature conditions impact the stability of this compound in multi-step syntheses?

Answer:

  • Decomposition Risks : Elevated temperatures (>100°C) in polar aprotic solvents (e.g., DMF) may lead to debromination or F⁻ elimination. Stability studies for analogs like 4-Bromo-2,6-difluorophenylacetic acid show decomposition above 150°C .
  • Optimized Conditions : Use low-boiling solvents (e.g., THF) under reflux (60–80°C) and short reaction times (<6 hrs) to minimize degradation .

Q. What contradictions exist in reported data for this compound, and how should researchers reconcile them?

Answer:

  • Purity Discrepancies : Suppliers report 95–98% purity , but batch-to-batch variability arises from residual solvents (e.g., ethanol). Independent validation via Karl Fischer titration or GC-MS is advised.
  • Melting Point Variability : Structural analogs (e.g., 4-Bromo-2-fluorophenol, mp 42°C vs. 2-Bromo-4,5-difluorophenol, mp 42–44°C ) suggest polymorphism or impurities. Differential Scanning Calorimetry (DSC) can clarify thermal behavior.

Q. What role does this compound play in synthesizing bioactive molecules or materials?

Answer:

  • Pharmaceutical Intermediates : Used in fluorinated benzophenone derivatives for kinase inhibitors (e.g., LY2835219 intermediates) .
  • Materials Science : Precursor for liquid crystals or polymers via Ullmann couplings to introduce rigid, halogenated aromatic backbones .

Q. Methodological Guidelines

  • Synthetic Protocols : Include stoichiometric control of brominating agents to avoid di-substitution byproducts.
  • Safety : Use fume hoods due to potential release of HBr gas during reactions .
  • Data Reproducibility : Cross-reference supplier COAs (e.g., TCI ) with in-house analytical results to ensure consistency.

Properties

IUPAC Name

2-bromo-4,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRZYJATKMBSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371252
Record name 2-Bromo-4,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98130-56-4
Record name 2-Bromo-4,6-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98130-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-4,6-difluorophenol
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2-Bromo-4,6-difluorophenol
2-Bromo-4,6-difluorophenol
2-Bromo-4,6-difluorophenol
2-Bromo-4,6-difluorophenol

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